molecular formula C17H29NO3 B11837566 tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate

Cat. No.: B11837566
M. Wt: 295.4 g/mol
InChI Key: VTCNKQPZPFNZDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted at position 2 with a 2-oxocyclohexyl group and at position 1 with a tert-butyl carbamate moiety. This structure combines conformational flexibility (due to the azepane ring) with steric bulk (from the tert-butyl group) and a ketone-functionalized cyclohexyl substituent. The compound is primarily utilized as a research chemical in organic synthesis, particularly in the development of pharmacologically active molecules or as a precursor for heterocyclic scaffolds .

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate

InChI

InChI=1S/C17H29NO3/c1-17(2,3)21-16(20)18-12-8-4-5-10-14(18)13-9-6-7-11-15(13)19/h13-14H,4-12H2,1-3H3

InChI Key

VTCNKQPZPFNZDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CCCCC2=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with cyclohexanone under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The cyclohexanone moiety can interact with enzymes or receptors, leading to changes in their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The compound is compared below with three structurally related derivatives to highlight key differences in molecular architecture and properties.

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility
tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate (Target) Not Available Not Available 7-membered azepane, cyclohexyl ketone, tert-butyl carbamate Not Reported
tert-Butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate C₁₅H₂₃NO₃ 265.35 5-membered pyrrolidine, cyclohexyl ketone Not Reported
tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate C₁₅H₂₅NO₄ 283.36 Ethylidene substituent (Z-configuration), ethoxy group Slight in Chloroform, Methanol, DMSO
tert-Butyl 2-(2-oxocyclopentyl)azepane-1-carboxylate Not Available Not Available Cyclopentyl ketone (vs. cyclohexyl) Not Reported

Key Observations :

  • Substituent Variations : The cyclohexyl ketone in the target compound offers greater lipophilicity compared to the cyclopentyl analog, which may influence solubility and membrane permeability. The ethylidene group in the compound introduces a planar, conjugated system that could enhance crystallinity or reactivity .
  • Functional Groups : The tert-butyl carbamate moiety is conserved across all analogs, suggesting its role in steric protection or as a synthetic handle for further derivatization.

Biological Activity

tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : [Insert CAS number if available]
  • Molecular Formula : C13H21NO3
  • Molecular Weight : 235.31 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding.

Biological Activities

Research has indicated several potential biological activities of this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine production in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported its effectiveness against specific bacterial strains, suggesting a role as an antimicrobial agent.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its utility in inflammatory conditions.

Data Table: Summary of Biological Activities

Biological ActivityTest SystemObserved EffectReference
AnticancerMCF-7 cellsIC50 = 15 µM
Anti-inflammatoryMacrophagesDecreased TNF-alpha and IL-6 levels
AntimicrobialBacterial strainsEffective against specific strains

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